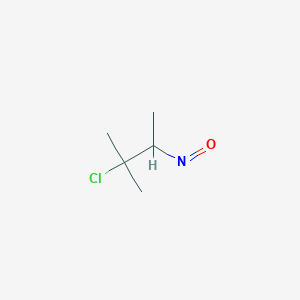
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester typically involves the esterification of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)- with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance its binding affinity and specificity for certain targets, leading to inhibition or modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarboxylic acid, 4,6-dichloro-2-methoxy-
- 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[2-[(1,1-dimethylethoxy)carbonyl]hydrazinylidene]methyl]-, ethyl ester
- 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[(hydroxyamino)methylene]amino]-, methyl ester
Uniqueness
The presence of the trifluoromethyl group in 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique and valuable for specific applications.
Propiedades
Fórmula molecular |
C8H4Cl2F3NO2 |
|---|---|
Peso molecular |
274.02 g/mol |
Nombre IUPAC |
methyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(9)2-4(10)14-6(5)8(11,12)13/h2H,1H3 |
Clave InChI |
CSWFEYVXBJPAEY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)

![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)




![N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B8707376.png)



